molecular formula C13H12BrNO B11845767 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

Cat. No.: B11845767
M. Wt: 278.14 g/mol
InChI Key: LRZUYKMHLUMIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one typically involves the bromination of 4-methylquinoline followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-4-methylquinoline is then subjected to Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1-(6-substituted-4-methylquinolin-2-yl)propan-2-one derivatives.

    Oxidation Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propanoic acid or 1-(6-bromo-4-methylquinolin-2-yl)propanal.

    Reduction Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propan-2-ol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12BrN1O
Molecular Weight : 270.13 g/mol
IUPAC Name : 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 6-position and the methyl group at the 4-position contribute to its reactivity and potential biological effects.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with quinoline structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound in the development of new antibiotics.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria. This indicates a moderate level of efficacy, warranting further exploration into its mechanisms of action.

Anticancer Research

Research has indicated that this compound may possess anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Assessment

A cytotoxicity study reported an IC50 value of approximately 25 µM after 48 hours of exposure to MCF-7 cells. This suggests that the compound has moderate potency against cancer cells, indicating its potential as a scaffold for developing anticancer drugs.

Material Science

Due to its unique chemical structure, this compound can be explored for applications in material science , particularly in the synthesis of organic electronic materials or as a precursor in the development of polymers with specific electronic properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This CompoundContains bromine at C6Exhibits significant antimicrobial activity
4-MethylquinolineLacks bromine substitutionLess potent against microbes
6-MethoxyquinolineContains methoxy instead of bromineDifferent electronic properties affecting biological activity

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-4-methylquinolin-2-yl)propan-2-one
  • 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one
  • 1-(6-Iodo-4-methylquinolin-2-yl)propan-2-one

Uniqueness

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s interactions with molecular targets and its overall properties .

Biological Activity

The compound 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through the Knorr reaction, which involves the condensation of 4-bromoaniline with β-keto esters. The resulting anilides undergo cyclization to yield quinoline derivatives. This method has been optimized to minimize by-products and enhance yield, demonstrating the versatility of quinoline synthesis in medicinal chemistry .

Antimicrobial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against these pathogens, with promising results suggesting potential for development as antimicrobial agents .

Anticancer Activity

Quinoline-based compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play critical roles in cell proliferation and survival. For example, quinoline derivatives can induce apoptosis in cancer cells by disrupting kinase activity and promoting cell cycle arrest. Preliminary studies indicate that this compound may share similar mechanisms, warranting further investigation into its efficacy against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. The presence of bromine and methyl groups at specific positions on the quinoline ring significantly influences their interaction with biological targets. For instance, variations in substituents can alter the lipophilicity and electronic properties of the compounds, impacting their potency and selectivity against different biological pathways .

CompoundSubstituentsMIC (µM)Activity
This compoundBr, CH3TBDAntibacterial/Anticancer
Related Quinoline DerivativeF25.34Antitubercular
Another Quinoline VariantCl106.4Moderate Antitubercular

Study on Antimycobacterial Activity

A recent study evaluated a series of quinoline derivatives for their antitubercular activity using the microplate Alamar Blue assay (MABA). The results indicated that several compounds exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy against this pathogen .

Evaluation Against Cancer Cell Lines

Research focusing on the cytotoxic effects of various quinoline derivatives on cancer cell lines has revealed that many compounds induce significant cell death. For example, compounds structurally related to this compound were tested against L929 mouse fibroblast cells and showed promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

1-(6-bromo-4-methylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3

InChI Key

LRZUYKMHLUMIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.